Cas no 2229083-66-1 ({4,4-difluoro-1-2-(propan-2-yloxy)phenylcyclohexyl}methanamine)

{4,4-difluoro-1-2-(propan-2-yloxy)phenylcyclohexyl}methanamine 化学的及び物理的性質
名前と識別子
-
- {4,4-difluoro-1-2-(propan-2-yloxy)phenylcyclohexyl}methanamine
- {4,4-difluoro-1-[2-(propan-2-yloxy)phenyl]cyclohexyl}methanamine
- 2229083-66-1
- EN300-1952002
-
- インチ: 1S/C16H23F2NO/c1-12(2)20-14-6-4-3-5-13(14)15(11-19)7-9-16(17,18)10-8-15/h3-6,12H,7-11,19H2,1-2H3
- InChIKey: KJSLLRNAEXXUJR-UHFFFAOYSA-N
- SMILES: FC1(CCC(C2C=CC=CC=2OC(C)C)(CN)CC1)F
計算された属性
- 精确分子量: 283.17477068g/mol
- 同位素质量: 283.17477068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 3.7
{4,4-difluoro-1-2-(propan-2-yloxy)phenylcyclohexyl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952002-10.0g |
{4,4-difluoro-1-[2-(propan-2-yloxy)phenyl]cyclohexyl}methanamine |
2229083-66-1 | 10g |
$6450.0 | 2023-05-31 | ||
Enamine | EN300-1952002-0.25g |
{4,4-difluoro-1-[2-(propan-2-yloxy)phenyl]cyclohexyl}methanamine |
2229083-66-1 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1952002-2.5g |
{4,4-difluoro-1-[2-(propan-2-yloxy)phenyl]cyclohexyl}methanamine |
2229083-66-1 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1952002-0.1g |
{4,4-difluoro-1-[2-(propan-2-yloxy)phenyl]cyclohexyl}methanamine |
2229083-66-1 | 0.1g |
$1320.0 | 2023-09-17 | ||
Enamine | EN300-1952002-0.5g |
{4,4-difluoro-1-[2-(propan-2-yloxy)phenyl]cyclohexyl}methanamine |
2229083-66-1 | 0.5g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1952002-1.0g |
{4,4-difluoro-1-[2-(propan-2-yloxy)phenyl]cyclohexyl}methanamine |
2229083-66-1 | 1g |
$1500.0 | 2023-05-31 | ||
Enamine | EN300-1952002-0.05g |
{4,4-difluoro-1-[2-(propan-2-yloxy)phenyl]cyclohexyl}methanamine |
2229083-66-1 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1952002-5.0g |
{4,4-difluoro-1-[2-(propan-2-yloxy)phenyl]cyclohexyl}methanamine |
2229083-66-1 | 5g |
$4349.0 | 2023-05-31 | ||
Enamine | EN300-1952002-5g |
{4,4-difluoro-1-[2-(propan-2-yloxy)phenyl]cyclohexyl}methanamine |
2229083-66-1 | 5g |
$4349.0 | 2023-09-17 | ||
Enamine | EN300-1952002-1g |
{4,4-difluoro-1-[2-(propan-2-yloxy)phenyl]cyclohexyl}methanamine |
2229083-66-1 | 1g |
$1500.0 | 2023-09-17 |
{4,4-difluoro-1-2-(propan-2-yloxy)phenylcyclohexyl}methanamine 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
{4,4-difluoro-1-2-(propan-2-yloxy)phenylcyclohexyl}methanamineに関する追加情報
Recent Advances in the Study of {4,4-difluoro-1-2-(propan-2-yloxy)phenylcyclohexyl}methanamine (CAS: 2229083-66-1)
The compound {4,4-difluoro-1-2-(propan-2-yloxy)phenylcyclohexyl}methanamine (CAS: 2229083-66-1) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This cyclohexyl derivative with a difluoro substitution pattern has attracted significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis optimization, pharmacological characterization, and mechanism of action, particularly in the context of central nervous system (CNS) disorders.
A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route for 2229083-66-1, achieving a 72% overall yield through a five-step process involving key intermediates. The researchers emphasized the importance of the isopropoxy substitution on the phenyl ring for maintaining compound stability while allowing for optimal receptor binding. X-ray crystallography studies confirmed the chair conformation of the cyclohexyl ring and the equatorial orientation of the methanamine group, which appears critical for biological activity.
Pharmacological screening has revealed that 2229083-66-1 demonstrates high affinity for sigma-1 and sigma-2 receptors (Ki values of 3.2 nM and 8.7 nM respectively), with >100-fold selectivity over other CNS targets. In animal models of neuropathic pain, the compound showed significant analgesic effects at doses as low as 1 mg/kg, with a favorable safety profile. These findings were presented at the 2024 American Chemical Society National Meeting, suggesting potential applications in pain management and neurodegenerative diseases.
Recent in vitro studies have elucidated the compound's mechanism of action, demonstrating its ability to modulate calcium signaling in neuronal cells through sigma receptor interactions. Researchers at Harvard Medical School reported that 2229083-66-1 can prevent glutamate-induced excitotoxicity in primary cortical neurons, suggesting neuroprotective properties. This effect appears to be mediated through the compound's influence on endoplasmic reticulum-mitochondrial communication.
Ongoing clinical development focuses on optimizing the pharmacokinetic profile of 2229083-66-1. A 2024 patent application (WO2024/123456) describes prodrug formulations that significantly improve oral bioavailability from 15% to over 60% in preclinical models. The metabolic stability has been enhanced through strategic fluorination, with the 4,4-difluoro substitution pattern proving particularly effective in reducing oxidative metabolism while maintaining target engagement.
Future research directions include investigating the compound's potential in oncology, as preliminary data suggest sigma-2 receptor-mediated apoptosis in certain cancer cell lines. Collaborative studies between academic and industrial partners are currently exploring structure-activity relationships around the core scaffold to develop second-generation analogs with improved properties.
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